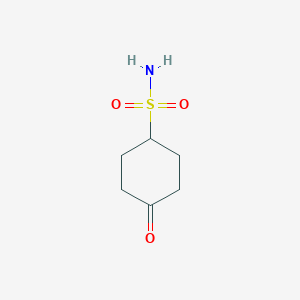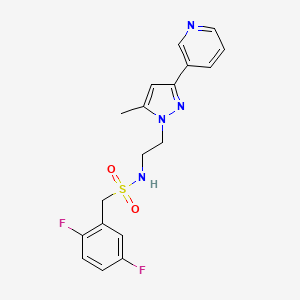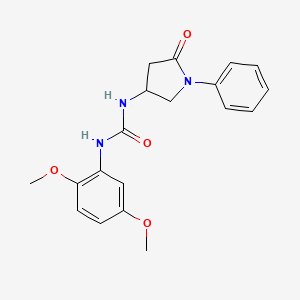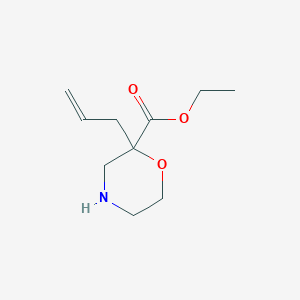
2-cyclopentyl-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-cyclopentyl-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)acetamide involves multi-step chemical reactions, often starting with substituted phenyl or fluorophenyl compounds. These processes may include the formation of intermediate products, such as thiazolidinones and oxadiazoles, which are further modified through reactions like cyclocondensation, amidation, and alkylation to achieve the desired acetamide derivatives (Parikh & Joshi, 2014).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques, including NMR, IR, and mass spectrometry. For instance, the structure of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, a compound with a similar core structure, shows significant interactions and bond angles within its molecular framework, highlighting the planar nature of the imidazolidine system and the spatial arrangement of its substituents (Sethusankar et al., 2002).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with various reagents to introduce or modify functional groups. This includes reactions with halogenated compounds, enolates, and other nucleophiles, leading to the formation of novel heterocyclic structures with diverse chemical properties. The synthetic pathways can involve regioselective attacks, dipolar cyclization, and nucleophilic substitution reactions, demonstrating the compounds' versatility in chemical synthesis (Berest et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Crystallography studies, for instance, provide insight into the compounds' solid-state structure, which is essential for predicting solubility and reactivity. The crystal structure of related compounds shows significant hydrogen bonding and π-π interactions, which can influence their physical properties and stability (Galushchinskiy et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo certain reactions, are defined by the molecular structure and substituents present in the compound. Studies on similar acetamide derivatives have shown a range of activities, including antimicrobial and anti-inflammatory properties, which are influenced by their chemical structure and functional groups (Incerti et al., 2017).
properties
IUPAC Name |
2-cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2/c20-16-7-3-6-15(10-16)11-17(23-9-8-21-19(23)25)13-22-18(24)12-14-4-1-2-5-14/h3,6-7,10,14,17H,1-2,4-5,8-9,11-13H2,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSUDEIPNJMFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine](/img/structure/B2492888.png)

![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2492895.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)

![N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide](/img/structure/B2492905.png)


